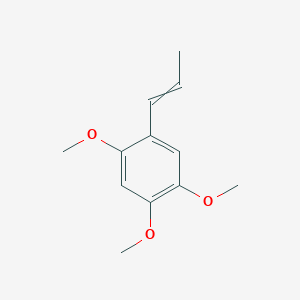
1,2,4-Trimethoxy-5-propenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethoxy-5-propenylbenzene is an organic compound with the molecular formula C₁₂H₁₆O₃. It is a derivative of benzene, where three methoxy groups and one propenyl group are attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Trimethoxy-5-propenylbenzene can be synthesized through several methods. One common approach involves the methoxylation of 1,3,5-tribromobenzene. The process includes the following steps:
Preparation of 2,4,6-tribromoaniline: Aniline reacts with hydrobromic acid and bromine.
Formation of 1,3,5-tribromobenzene: The tribromoaniline undergoes a reaction with absolute ethyl alcohol and sodium nitrite.
Methoxylation: The 1,3,5-tribromobenzene reacts with methanol in the presence of a catalyst such as cuprous halide, yielding 1,3,5-trimethoxybenzene.
Industrial Production Methods
Industrial production of this compound typically involves large-scale methoxylation reactions using optimized conditions to maximize yield and purity. The use of efficient catalysts and solvent-free methods can enhance the production process, making it more cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trimethoxy-5-propenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine, chlorine, or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Pharmaceutical Applications
- Antipsychotic Drug Development :
- Antimicrobial Properties :
- Insecticidal Activity :
Table 1: Summary of Pharmaceutical Applications
Fragrance and Flavor Industry
- Aroma Molecule :
- Flavoring Agent :
Table 2: Summary of Fragrance and Flavor Applications
| Application | Description | References |
|---|---|---|
| Aroma Molecule | Used in perfumes and cosmetics for scent enhancement | |
| Flavoring Agent | Incorporated into food products for flavor enhancement |
Environmental Applications
- Biodegradation Studies :
Table 3: Summary of Environmental Applications
| Application | Description | References |
|---|---|---|
| Biodegradation Studies | Investigates the role of the compound in environmental sustainability |
Case Study 1: Synthesis of Antipsychotic Drugs
A study conducted on the synthesis of salicylamide derivatives from this compound demonstrated that these derivatives exhibited notable antipsychotic activity in animal models. The research highlighted the efficiency of using this compound as a starting material due to its favorable yield and reduced toxicity compared to other precursors .
Case Study 2: Insecticidal Efficacy
In agricultural trials assessing the insecticidal properties of formulations containing this compound, results indicated a significant reduction in pest populations without adversely affecting beneficial insects. This study supports the potential use of this compound as an eco-friendly alternative to synthetic pesticides .
Mécanisme D'action
The mechanism of action of 1,2,4-trimethoxy-5-propenylbenzene involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Trimethoxy-5-(2-propenyl)benzene: Similar structure but different substitution pattern.
1,3,5-Trimethoxybenzene: Lacks the propenyl group, making it less reactive in certain chemical reactions.
Uniqueness
1,2,4-Trimethoxy-5-propenylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1,2,4-trimethoxy-5-prop-1-enylbenzene |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3 |
Clé InChI |
RKFAZBXYICVSKP-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1=CC(=C(C=C1OC)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















